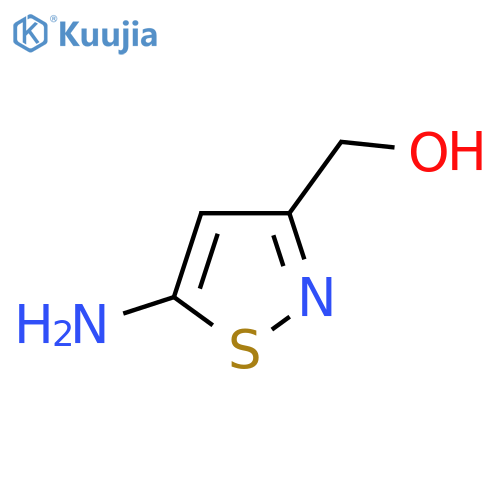Cas no 1093881-54-9 ((5-Aminoisothiazol-3-yl)methanol)

1093881-54-9 structure
商品名:(5-Aminoisothiazol-3-yl)methanol
CAS番号:1093881-54-9
MF:C4H6N2OS
メガワット:130.168239116669
MDL:MFCD12025439
CID:2128157
PubChem ID:90104784
(5-Aminoisothiazol-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (5-aminoisothiazol-3-yl)methanol
- FCH1185037
- AX8314230
- CID 90104784
- (5-Aminoisothiazol-3-yl)methanol
-
- MDL: MFCD12025439
- インチ: 1S/C4H6N2OS/c5-4-1-3(2-7)6-8-4/h1,7H,2,5H2
- InChIKey: UNGJDVKSNJDNDH-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC(CO)=N1)N
計算された属性
- せいみつぶんしりょう: 130.02008399g/mol
- どういたいしつりょう: 130.02008399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 80.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4
- 疎水性パラメータ計算基準値(XlogP): -0.2
(5-Aminoisothiazol-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K08341-1g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 1g |
$588 | 2024-05-25 | |
| eNovation Chemicals LLC | K08341-5g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 5g |
$1955 | 2024-05-25 | |
| eNovation Chemicals LLC | K08341-5g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 5g |
$1955 | 2025-02-26 | |
| eNovation Chemicals LLC | K08341-1g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 1g |
$588 | 2025-02-28 | |
| Alichem | A059005963-5g |
(5-Aminoisothiazol-3-yl)methanol |
1093881-54-9 | 97% | 5g |
$7437.00 | 2023-09-04 | |
| Alichem | A059005963-1g |
(5-Aminoisothiazol-3-yl)methanol |
1093881-54-9 | 97% | 1g |
$2842.14 | 2023-09-04 | |
| eNovation Chemicals LLC | K08341-1g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 1g |
$588 | 2025-02-26 | |
| eNovation Chemicals LLC | K08341-5g |
(5-aminoisothiazol-3-yl)methanol |
1093881-54-9 | >95% | 5g |
$1955 | 2025-02-28 |
(5-Aminoisothiazol-3-yl)methanol 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
1093881-54-9 ((5-Aminoisothiazol-3-yl)methanol) 関連製品
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2039-76-1(3-Acetylphenanthrene)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
